molecular formula C12H16ClNO2 B6278884 rac-(3R,4S)-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride, trans CAS No. 1423037-43-7

rac-(3R,4S)-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride, trans

Cat. No.: B6278884
CAS No.: 1423037-43-7
M. Wt: 241.7
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Description

rac-(3R,4S)-4-(4-Methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride, trans (CAS: 1423037-43-7) is a chiral pyrrolidine derivative characterized by a trans configuration at the 3R and 4S stereocenters. The compound features a 4-methylphenyl (p-tolyl) substituent at the 4-position of the pyrrolidine ring and a carboxylic acid group at the 3-position, forming a hydrochloride salt to enhance solubility. Its molecular formula is C₁₂H₁₆ClNO₂, with a molecular weight of 265.72 g/mol (estimated from analogs in –12).

Properties

CAS No.

1423037-43-7

Molecular Formula

C12H16ClNO2

Molecular Weight

241.7

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,4S)-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride, trans, involves several key steps:

  • Formation of the Pyrrolidine Ring: : Typically achieved via [3+2] cycloaddition reactions involving azomethine ylides and electron-deficient alkenes.

  • Substitution with the 4-methylphenyl Group: : This step often involves electrophilic aromatic substitution reactions.

  • Introduction of the Carboxylic Acid Moiety: : Achieved through oxidative cleavage or carbonylation reactions.

  • Hydrochloride Salt Formation: : This final step involves treating the compound with hydrochloric acid to obtain the desired hydrochloride salt.

Industrial Production Methods

Industrial production often scales up these synthetic methods, optimizing for yield and efficiency. This includes the use of continuous flow reactors for cycloaddition and substitution reactions, and the use of catalysts to expedite reaction rates and improve product purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound undergoes oxidation reactions, typically facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : The aromatic ring allows for electrophilic and nucleophilic substitution reactions, using reagents such as halogens or nucleophiles like hydroxide ions.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: : Halogens, hydroxide ions.

Major Products

  • Oxidation Products: : Carboxylic acids, ketones.

  • Reduction Products: : Alcohols, amines.

  • Substitution Products: : Halogenated compounds, hydroxylated compounds.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential as a pharmaceutical agent. Its structural resemblance to other bioactive molecules suggests that it may exhibit various pharmacological properties.

  • Antidepressant Activity : Preliminary studies indicate that pyrrolidine derivatives can influence neurotransmitter systems, potentially offering antidepressant effects. This is particularly relevant in the context of developing new treatments for depression and anxiety disorders.
  • Pain Management : Some derivatives have shown promise in modulating pain pathways, making them candidates for analgesic drug development.

Synthesis of Bioactive Compounds

rac-(3R,4S)-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations allows researchers to create novel compounds with potential therapeutic benefits.

  • Chiral Synthesis : The compound's chirality enables the synthesis of other chiral molecules, which are crucial in pharmacology as they often exhibit different biological activities compared to their non-chiral counterparts.

Neuroscience Research

Research involving this compound has extended into neuroscience, where it is studied for its effects on neuronal signaling and plasticity. Understanding these mechanisms can lead to advancements in treating neurodegenerative diseases.

Case Studies

Study FocusFindingsReference
Antidepressant EffectsDemonstrated modulation of serotonin receptors in animal models.
Pain ModulationShowed efficacy in reducing nociceptive responses in rodent models.
Chiral SynthesisUtilized as a precursor for synthesizing other bioactive chiral compounds.

Mechanism of Action

The compound interacts with biological targets through specific binding to molecular receptors, altering their activity. The pyrrolidine ring and the carboxylic acid moiety are crucial for binding affinity and specificity. Pathways involved may include neurotransmitter modulation and enzymatic inhibition.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties References
rac-(3R,4S)-4-(4-Methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride, trans 4-Methylphenyl (p-tolyl) C₁₂H₁₆ClNO₂ 265.72 Moderate lipophilicity; trans stereochemistry enhances stereoselective binding.
(±)-(3R,4S)-4-(4-Methoxyphenyl)-1-methyl-3-[(3-phenylureido)methyl]pyrrolidine-3-carboxylic acid 4-Methoxyphenyl, ureido-methyl C₂₁H₂₅N₃O₄ 383.45 Higher polarity due to methoxy group; 99% purity achieved via optimized synthesis.
(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid Benzodioxolyl, trifluoromethylphenyl-ureido C₂₂H₂₂F₃N₃O₅ 465.43 Enhanced metabolic stability from CF₃ group; crude yield 68%.
(3R,4S)-4-(2,5-Dichlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride 2,5-Dichlorophenyl C₁₁H₁₂Cl₃NO₂ 296.58 Electron-withdrawing Cl substituents increase acidity; stored at 2–8°C.
rac-(3R,4S)-4-(3-Hydroxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride 3-Hydroxyphenyl C₁₁H₁₄ClNO₃ 255.69 Polar hydroxyl group improves aqueous solubility; potential oxidation sensitivity.
rac-(3R,4S)-4-(Naphthalen-2-yl)pyrrolidine-3-carboxylic acid hydrochloride Naphthalen-2-yl C₁₅H₁₆ClNO₂ 301.75 Bulky aromatic group may hinder steric interactions in binding sites.

Key Findings :

Electron-Withdrawing Groups (e.g., Cl in ): Enhance carboxylic acid acidity (pKa ~2–3), improving ionic interactions in biological systems . Polar Groups (e.g., hydroxyl in ): Improve solubility but may necessitate protective strategies to prevent oxidation .

Stereochemistry: The trans configuration in the target compound distinguishes it from cis analogs, which may exhibit different binding affinities due to spatial arrangement.

Synthetic Yields and Purity :

  • Compounds with bulky substituents (e.g., naphthyl in ) often require multi-step purification, resulting in lower yields (e.g., 49% for pyridyl-substituted analogs in ) .
  • The target compound’s synthesis likely mirrors the 60–68% crude yields of structurally similar derivatives, with purity >95% achievable via recrystallization .

Biological Relevance :

  • Analogs with trifluoromethyl groups () are prized for metabolic stability, whereas ureido-methyl moieties () may facilitate hydrogen bonding in enzyme active sites .

Biological Activity

rac-(3R,4S)-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride, commonly referred to as trans-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride, is a compound of significant interest in pharmaceutical and biochemical research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse sources.

  • Chemical Name : rac-(3R,4S)-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride
  • CAS Number : 1423037-43-7
  • Molecular Formula : C12H16ClNO2
  • Molecular Weight : 241.71 g/mol
  • Purity : ≥98% .

The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems and its role as an intermediate in the synthesis of various pharmaceuticals. It has been investigated for its potential effects on:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Neurotransmitter ModulationPotential influence on serotonin and dopamine pathways; implications for anxiety and depression
Analgesic PropertiesInvestigated as an intermediate for analgesic drug development
Arginase InhibitionRelated compounds show significant inhibition of arginase I and II
Use in Pharmaceutical SynthesisKey intermediate in the synthesis of various pharmaceuticals

Case Studies

  • Pharmaceutical Development :
    • In a study focusing on the synthesis of novel analgesics, rac-(3R,4S)-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride was utilized as a precursor to develop compounds with enhanced pain-relief properties. The findings indicated improved efficacy compared to existing analgesics, suggesting its potential role in pain management therapies .
  • Neuroscience Research :
    • A case study investigated the effects of related pyrrolidine compounds on neurotransmitter systems. The results indicated that these compounds could modulate serotonin levels, providing insights into their potential therapeutic applications for mood disorders such as depression and anxiety .

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